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Compound of Interest

3-lodo-4,5-
Compound Name:
dimethoxybenzaldehyde

cat. No.: B1587035

An In-Depth Technical Guide to 3-lodo-4,5-dimethoxybenzaldehyde: Structure, Synthesis,
and Applications

Introduction: A Versatile Aryl lodide Building Block

3-lodo-4,5-dimethoxybenzaldehyde, also known as 5-iodoveratraldehyde, is a highly
functionalized aromatic compound of significant interest in synthetic organic chemistry.[1] As an
aryl iodide, it serves as a versatile precursor for a wide array of chemical transformations, most
notably in carbon-carbon bond-forming reactions like Suzuki, Heck, and Sonogashira coupling.
Its structure, featuring an aldehyde group and two electron-donating methoxy groups on a
benzene ring, makes it an activated and regiochemically defined intermediate for constructing
complex molecular architectures.

This guide provides a comprehensive overview of 3-lodo-4,5-dimethoxybenzaldehyde,
focusing on its structural characteristics, a detailed, field-proven synthetic protocol, and its
applications in the development of high-value molecules, including natural products and
pharmaceutical agents.[2]

Molecular Structure and Physicochemical
Properties
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The structure of 3-lodo-4,5-dimethoxybenzaldehyde is defined by a benzaldehyde core
substituted with two methoxy groups at positions 4 and 5, and an iodine atom at position 3. The
electron-donating nature of the methoxy groups activates the aromatic ring, influencing its
reactivity in electrophilic substitution and cross-coupling reactions.

dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge
[color="#202124"],

} enddot Caption: Structure of 3-lodo-4,5-dimethoxybenzaldehyde.

A summary of its key properties is presented below for quick reference.

Property Value Source

3-iodo-4,5-
IUPAC Name _ [1][3]
dimethoxybenzaldehyde

5-lodoveratraldehyde, 4,5-

Synonyms Dimethoxy-3- [1][2]
iodobenzaldehyde
CAS Number 32024-15-0 [1][3]
Molecular Formula CoHolOs3 [11[3]
Molecular Weight 292.07 g/mol [1]
Appearance White to off-white solid/crystals  [4]
Melting Point 69-72 °C [2]
Boiling Point 134-137 °C at 0.8 Torr [2]

Safety Information: The compound is classified as an irritant. It may cause skin, eye, and
respiratory irritation.[1] Standard laboratory precautions, including the use of gloves, safety
glasses, and a dust mask, should be employed when handling this chemical.

e GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),
H335 (May cause respiratory irritation).[1]
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e GHS Precautionary Statements: P261, P264, P280, P302+P352, P305+P351+P338.[1]

Synthesis: Electrophilic lodination of
Veratraldehyde

The most direct and common route for synthesizing 3-lodo-4,5-dimethoxybenzaldehyde is
through the electrophilic aromatic substitution of its readily available precursor, 3,4-
dimethoxybenzaldehyde (veratraldehyde).[5] The two methoxy groups on the veratraldehyde
ring are ortho-, para-directing and strongly activating. This inherent reactivity must be controlled
to achieve selective mono-iodination at the desired C-5 position.

Mechanistic Rationale and Causality:

o Choice of Starting Material: Veratraldehyde is an ideal starting material due to its commercial
availability and the strong activating effect of its two methoxy groups, which facilitates
electrophilic substitution.[5]

» Generation of the Electrophile: Molecular iodine (I2) itself is not a potent electrophile.
Therefore, an oxidizing agent is required to generate a more reactive iodine species, such as
the iodonium ion (I*) or a related polarized complex. A common and effective system
involves combining Iz with an oxidant like Phenyliodine(lll) diacetate (PIDA). PIDA facilitates
the oxidation of Iz to the electrophilic species necessary for the aromatic substitution to
proceed under mild conditions.

» Regioselectivity: The position of iodination is governed by the directing effects of the
substituents on the aromatic ring. The aldehyde group is a deactivating, meta-directing
group, while the methoxy groups are strongly activating and ortho-, para-directing. The C-5
position is ortho to the C-4 methoxy group and para to the C-3 methoxy group (using
veratraldehyde numbering), making it the most electronically enriched and sterically
accessible site for electrophilic attack.

dot graph "Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node
[shape=Dbox, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge
[color="#4285F4", arrowhead=normal];

} enddot Caption: General workflow for the synthesis of 3-lodo-4,5-dimethoxybenzaldehyde.
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Detailed Experimental Protocol

The following protocol is adapted from a general procedure for the iodination of arylaldehydes

and provides a reliable method for obtaining the target compound with a high yield.[4]

Materials and Equipment:

3,4-Dimethoxybenzaldehyde (Veratraldehyde)

Phenyliodine(lll) diacetate (PIDA)

lodine (12)

Dichloromethane (DCM), anhydrous

Saturated aqueous sodium thiosulfate (Naz2S203) solution
Saturated aqueous sodium bicarbonate (NaHCO3) solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0a4)
Silica gel for column chromatography

Solvents for chromatography (e.g., petroleum ether, ethyl acetate)
Schlenk tube or round-bottom flask with a reflux condenser
Magnetic stirrer and heating mantle

Standard laboratory glassware for extraction and filtration

Rotary evaporator

Step-by-Step Procedure:

Reaction Setup: In a dry Schlenk tube under a nitrogen atmosphere, combine 3,4-
dimethoxybenzaldehyde (1.0 mmol, 166.2 mg), Phenyliodine(lll) diacetate (1.5 mmol, 483.2
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mg), and lodine (1.0 mmol, 253.8 mg).[4]

Solvent Addition: Add anhydrous dichloromethane (2 mL) to the tube.

Reaction: Stir the mixture at 60 °C using a pre-heated heating mantle for 3 hours.[4] Monitor
the reaction progress by thin-layer chromatography (TLC) until the starting material is
consumed.

Quenching: After cooling to room temperature, quench the reaction by adding saturated
agueous sodium thiosulfate solution to reduce any unreacted iodine.

Extraction: Transfer the mixture to a separatory funnel. Add deionized water and extract the
product with dichloromethane (3 x 20 mL).

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium
bicarbonate solution and brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,
and concentrate the filtrate under reduced pressure using a rotary evaporator.

Purification: Purify the resulting crude solid by column chromatography on silica gel, eluting
with a gradient of petroleum ether and ethyl acetate (e.g., starting with 15:1).[4]

Isolation: Combine the fractions containing the pure product (as determined by TLC) and
evaporate the solvent to yield 3-lodo-4,5-dimethoxybenzaldehyde as a white solid. The
expected yield is typically high, around 85%.[4]

Applications in Synthesis

3-lodo-4,5-dimethoxybenzaldehyde is a valuable intermediate in the synthesis of biologically
active compounds. Its utility stems from the presence of both the aldehyde, which can be
further functionalized, and the aryl iodide, which is a prime handle for metal-catalyzed cross-
coupling reactions.

o Natural Product Synthesis: It has been employed in the total synthesis of complex natural
products, including chloropeptin | and chloropeptin I1.[2]
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e Medicinal Chemistry: The compound is a key precursor for synthesizing combretastatin
analogues, a class of potent antineoplastic (anti-cancer) agents that inhibit tubulin
polymerization.

o Preparation of Stilbenes: It has been used in the preparation of substituted stilbene
derivatives, which are investigated for various biological activities.[2]

Conclusion

3-lodo-4,5-dimethoxybenzaldehyde is a cornerstone intermediate for chemists engaged in
the synthesis of complex organic molecules. Its straightforward and high-yielding synthesis
from veratraldehyde, combined with its versatile reactivity, ensures its continued importance in
research and development, particularly within the pharmaceutical and life sciences sectors.
The well-defined structure and predictable reactivity of this compound provide a solid
foundation for the rational design and construction of novel chemical entities with significant
therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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